Vatalanib (hydrochloride), also known as PTK787/ZK-222584, is a small molecule that acts as an antiangiogenic agent by inhibiting all known vascular endothelial growth factor receptors. It is primarily under investigation for the treatment of various solid tumors. The compound has garnered attention for its potential to impede tumor growth and metastasis by disrupting the formation of new blood vessels, a process essential for tumor development.
Vatalanib was developed by pharmaceutical companies as part of ongoing research into targeted cancer therapies. Its chemical structure and properties have been detailed in various scientific publications, including studies on its synthesis, biological evaluation, and molecular docking.
Vatalanib is classified as a tyrosine kinase inhibitor. It specifically targets vascular endothelial growth factor receptor tyrosine kinases, which play a crucial role in angiogenesis. This classification places it among other therapeutic agents aimed at inhibiting tumor-associated angiogenesis.
The synthesis of Vatalanib typically involves multi-step organic reactions. A common synthetic route includes the formation of the phthalazine core through the reaction of 2,4-dichloroquinazoline with suitable intermediates in the presence of a base such as potassium carbonate in isopropanol. The reaction is generally refluxed for about one hour, followed by cooling, filtration, and recrystallization from isopropanol to obtain the final product .
Vatalanib has a molecular formula of and a molecular weight of approximately 346.81 g/mol . The structure includes:
Vatalanib undergoes various chemical reactions typical of small organic molecules. Key reactions include:
The synthesis process is monitored through TLC, ensuring that each step proceeds correctly before isolation and purification. Characterization techniques such as NMR and infrared spectroscopy confirm structural integrity post-synthesis.
Vatalanib functions primarily by inhibiting vascular endothelial growth factor receptors, specifically targeting receptors 1, 2, and 3. By blocking these receptors, Vatalanib disrupts signaling pathways essential for angiogenesis, thereby reducing blood supply to tumors and inhibiting their growth.
Vatalanib is primarily researched for its applications in oncology:
Tyrosine kinases are pivotal regulators of intracellular signaling cascades governing physiological angiogenesis. Pathological angiogenesis, however, is a hallmark of solid tumors and fibrotic disorders, driven by aberrant activation of vascular endothelial growth factor receptors (Vascular Endothelial Growth Factor Receptors), platelet-derived growth factor receptors (Platelet-Derived Growth Factor Receptors), and stem cell factor receptors (c-Kit). These receptors promote endothelial cell proliferation, migration, and survival upon ligand binding, facilitating tumor neovascularization and stromal support. Vatalanib (PTK787/ZK-222584) emerged as a strategic intervention to disrupt this process by competitively inhibiting adenosine triphosphate binding to tyrosine kinase domains. Its multi-target design addresses compensatory pathway activation—a limitation of mono-specific inhibitors—by concurrently blocking Vascular Endothelial Growth Factor Receptor-1, Vascular Endothelial Growth Factor Receptor-2, Vascular Endothelial Growth Factor Receptor-3, Platelet-Derived Growth Factor Receptor, and c-Kit with half-maximal inhibitory concentration values of 77 nM, 37 nM, 640 nM, 580 nM, and 730 nM, respectively [1] [4]. Preclinical studies confirmed that this broad-spectrum inhibition suppresses Vascular Endothelial Growth Factor-induced autophosphorylation in human umbilical vein endothelial cells (half-maximal inhibitory concentration = 17 nM) and blocks vascular permeability in vivo, establishing a mechanistic foundation for clinical translation [1] [4].
Table 1: Kinase Inhibition Profile of Vatalanib
Target Kinase | Half-Maximal Inhibitory Concentration (nM) | Biological Consequence |
---|---|---|
Vascular Endothelial Growth Factor Receptor-2 | 37 | Suppressed endothelial proliferation |
Vascular Endothelial Growth Factor Receptor-1 | 77 | Reduced macrophage infiltration |
Vascular Endothelial Growth Factor Receptor-3 | 640 | Inhibited lymphangiogenesis |
Platelet-Derived Growth Factor Receptor-β | 580 | Diminished pericyte recruitment |
c-Kit | 730 | Impaired stromal support |
Vatalanib originated from collaborative drug discovery efforts between Schering AG and Novartis Pharmaceuticals in the late 1990s. Its chemical scaffold—an N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine core—was optimized to enhance tyrosine kinase selectivity while maintaining oral bioavailability [1] [6]. Early-phase clinical trials validated its pharmacokinetic profile, revealing rapid absorption (peak plasma concentration at 1.5–2 hours) and biphasic elimination (terminal half-life = 4.6 hours for parent compound; 23.4 hours for total radioactivity) [3]. Metabolism occurs primarily via hepatic oxidation, generating two major pharmacologically inactive metabolites: CGP 84368/ZK 260120 and NVP AAW378/ZK 261557. These metabolites contribute significantly to systemic exposure but lack anti-angiogenic activity [3].
Phase I/II studies in metastatic colorectal cancer demonstrated dose-dependent biological activity, with dynamic contrast-enhanced magnetic resonance imaging revealing reduced tumor vascular permeability at doses ≥750 mg/day. The subsequent phase III CONFIRM (Colorectal Oral Novel Therapy for the Inhibition of Angiogenesis and Retarding of Metastases) program evaluated vatalanib combined with FOLFOX (Folinic Acid, Fluorouracil, Oxaliplatin) chemotherapy. Although the primary endpoints (progression-free survival improvement in the overall population) were not met, pre-planned subgroup analyses revealed significant clinical benefit in patients with elevated lactate dehydrogenase (>1.5× upper limit of normal; hazard ratio = 0.65, P < 0.001) [2] [5]. This lactate dehydrogenase-associated response pattern informed subsequent trial designs exploring vatalanib in hypermetabolic malignancies.
Table 2: Key Milestones in Vatalanib Development
Phase | Clinical Focus | Outcome |
---|---|---|
Preclinical | Kinase selectivity profiling | Confirmed Vascular Endothelial Growth Factor Receptor-2 half-maximal inhibitory concentration = 37 nM |
Phase I | Solid tumors | Established 1,000–1,500 mg/day as biologically active dose |
Phase II | Metastatic colorectal cancer | Median progression-free survival = 7.7 months (combination arm) |
Phase III | Metastatic colorectal cancer | Improved progression-free survival in high-lactate dehydrogenase subgroup |
The Vascular Endothelial Growth Factor/Vascular Endothelial Growth Factor Receptor axis intersects with oncogenesis and fibrosis through multiple mechanisms. In solid tumors, hypoxia-inducible factor-1α upregulates Vascular Endothelial Growth Factor secretion, activating endothelial Vascular Endothelial Growth Factor Receptor-2 to stimulate angiogenesis. This process recruits pro-tumorigenic macrophages and fibroblasts, establishing a feedforward loop that accelerates extracellular matrix remodeling and metastasis [8]. Simultaneously, Vascular Endothelial Growth Factor Receptor-1 signaling on monocytes enhances their infiltration into fibrotic niches, amplifying transforming growth factor-β production. Vatalanib disrupts these networks by:
In pancreatic ductal adenocarcinoma, where vascular endothelial growth factor is overexpressed in >90% of cases, vatalanib monotherapy achieved a 29% six-month survival rate in gemcitabine-refractory patients—comparable to historical controls for second-line therapies [5]. This activity underscores the therapeutic relevance of Vascular Endothelial Growth Factor/Vascular Endothelial Growth Factor Receptor pathway interruption in highly desmoplastic, angiogenesis-dependent malignancies.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1